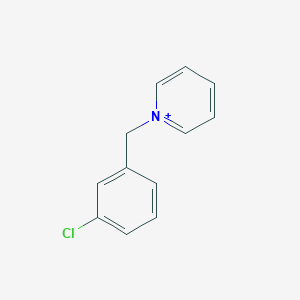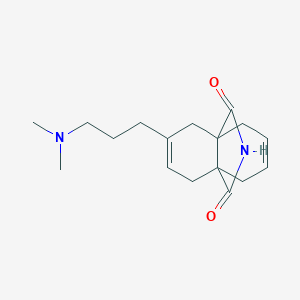![molecular formula C13H11N3O2S B231742 ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a range of cancer cell lines, which makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate. One of the major areas of research is in the development of new drugs based on this compound. Studies have shown that this compound has the potential to be developed into a potent anti-cancer drug. Other areas of research include the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate involves the reaction of 2-amino-4-chloroquinazoline with ethyl 2-bromoacetate and potassium sulfide. The reaction is carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Fórmula molecular |
C13H11N3O2S |
|---|---|
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
ethyl 5-sulfanylidene-4H-imidazo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)10-11-15-12(19)8-5-3-4-6-9(8)16(11)7-14-10/h3-7H,2H2,1H3,(H,15,19) |
Clave InChI |
PBOYOUCPKYBSGA-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S |
SMILES |
CCOC(=O)C1=C2NC(=S)C3=CC=CC=C3N2C=N1 |
SMILES canónico |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2C=N1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)



![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
